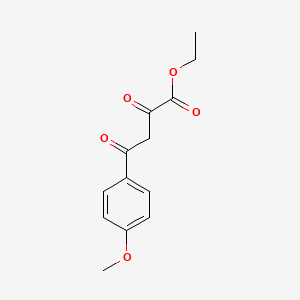

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146837. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-3-18-13(16)12(15)8-11(14)9-4-6-10(17-2)7-5-9/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWYUCIVJQZDEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00956755 | |

| Record name | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35322-20-4 | |

| Record name | 35322-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00956755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: Synthesis, Characterization, and Applications

Abstract: This technical guide provides a comprehensive overview of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a versatile β-keto ester of significant interest in synthetic chemistry and drug discovery. The document elucidates the compound's chemical identity, physicochemical properties, and characteristic spectral data. A detailed synthetic protocol via mixed Claisen condensation is presented, including a mechanistic discussion and step-by-step experimental procedures. Furthermore, the guide explores the rich reactivity of this molecule, highlighting its utility as a scaffold for creating complex chemical architectures. Potential applications in medicinal chemistry are discussed, contextualized by the established roles of similar β-dicarbonyl compounds in the development of novel therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Core Compound Identity and Physicochemical Properties

This compound is a dicarbonyl compound featuring both a ketone and an ester functional group, separated by a methylene unit, classifying it as a β-keto ester. This structural motif is a cornerstone of modern organic synthesis, offering a rich tapestry of chemical reactivity.

Chemical Structure and IUPAC Nomenclature

The definitive chemical identity of the molecule is established by its structure and systematic name.

-

IUPAC Name: this compound[1].

-

CAS Number: 35322-20-4[1].

-

Molecular Formula: C₁₃H₁₄O₅[1].

-

SMILES: CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC[1].

The structure comprises an ethyl ester group, a central butanoate chain with two ketone functionalities at positions 2 and 4, and a 4-methoxyphenyl (anisole) ring attached to the C4-carbonyl group.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties is essential for handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Weight | 250.25 g/mol | [1] |

| Physical Form | Solid | |

| Melting Point | 52-57 °C | |

| Topological Polar Surface Area | 69.7 Ų | [1] |

| Flash Point | > 110 °C (> 230 °F) |

Spectroscopic data confirms the identity and purity of the compound after synthesis. While raw spectra are available in databases, the expected signals are:

-

¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), the methylene protons, the aromatic protons of the methoxyphenyl ring, and the methoxy group singlet.

-

¹³C NMR: Resonances for the two carbonyl carbons (ester and ketone), the carbons of the aromatic ring, the methoxy carbon, the methylene carbon, and the ethyl group carbons[1].

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ketones and the ester, as well as C-O and aromatic C-H stretches[1].

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass (250.0841 Da) and predictable fragmentation patterns[1].

Synthesis Pathway: The Mixed Claisen Condensation

From a retrosynthetic perspective, the most logical approach to constructing this β-keto ester is through a mixed (or "crossed") Claisen condensation. This powerful carbon-carbon bond-forming reaction involves the condensation of an enolizable ester or ketone with a non-enolizable ester[2][3]. In this case, the reaction occurs between 4'-methoxyacetophenone (which can form an enolate) and diethyl oxalate (which cannot self-condense as it lacks α-protons).

The choice of base is critical. Sodium ethoxide is commonly used, as it is a strong enough base to deprotonate the acetophenone, and its identity matches the alkoxy group of the ester, preventing transesterification side reactions[4][5].

Caption: Synthetic workflow via mixed Claisen condensation.

Detailed Experimental Protocol

This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

-

4'-Methoxyacetophenone

-

Diethyl oxalate

-

Sodium metal

-

Absolute ethanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (dilute)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal (1.0 eq) in small pieces to a flask containing anhydrous absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper venting. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Reaction Setup: Cool the sodium ethoxide solution in an ice bath. To this, add a solution of 4'-methoxyacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol dropwise, maintaining the temperature below 10 °C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The formation of a solid precipitate (the sodium salt of the product) is often observed.

-

Workup: Cool the reaction mixture in an ice bath and slowly acidify by adding dilute hydrochloric acid until the pH is ~2-3. This step protonates the enolate salt to yield the final β-keto ester[2].

-

Extraction: Transfer the mixture to a separatory funnel. If a large amount of ethanol is present, it may be necessary to first remove it under reduced pressure. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The value of this compound lies in the versatile reactivity of its β-dicarbonyl core. The methylene protons located between the two carbonyl groups (the α-protons) are particularly acidic and can be easily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, serving as a key intermediate for various transformations.

Caption: Key reaction pathways for β-keto esters.

-

Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to introduce substituents at the α-carbon. This is a fundamental strategy for building molecular complexity[6][7].

-

Hydrolysis and Decarboxylation: Saponification of the ester group followed by acidification and heating leads to decarboxylation, yielding a ketone. This sequence provides a route to synthesize substituted 4-methoxyacetophenones[6].

-

Synthesis of Heterocycles: The 1,3-dicarbonyl arrangement is an ideal precursor for forming heterocyclic rings, which are prevalent in pharmaceuticals. For example, condensation with hydrazine derivatives can yield pyrazoles, while reaction with ureas or amidines can lead to pyrimidines[8].

-

Palladium-Catalyzed Reactions: Modern synthetic methods have expanded the utility of β-keto esters, for instance, in palladium-catalyzed allylic alkylations and other transformations that proceed under neutral conditions[9].

Relevance and Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented in public literature, its structural class is highly relevant to medicinal chemistry.

-

Scaffold for API Synthesis: β-keto esters are crucial building blocks for numerous active pharmaceutical ingredients (APIs). For example, a related intermediate, Ethyl 4-methoxy-3-oxobutanoate, is vital in the synthesis of the HIV integrase inhibitor Dolutegravir[10]. This highlights the potential of the title compound as a starting material for novel therapeutics.

-

Enzyme Inhibition: The dicarbonyl motif can act as a chelating group for metal ions in enzyme active sites. For instance, a related compound, Ethyl 4-(2-nitrophenyl)-2,4-dioxobutanoate, is noted in the synthesis of benazepril, an angiotensin-converting enzyme (ACE) inhibitor[11]. This suggests that derivatives could be explored as inhibitors for various metalloenzymes.

-

Antibacterial Research: The design of β-keto esters has been explored for antibacterial activity, with some compounds designed as mimics of bacterial quorum-sensing molecules[12]. The 4-methoxyphenyl group could be modified to tune lipophilicity and target specific bacterial proteins.

Conclusion

This compound is more than a simple chemical; it is a versatile platform for synthetic innovation. Its straightforward synthesis via the Claisen condensation and the rich, predictable reactivity of its β-dicarbonyl core make it an invaluable tool for chemists. For professionals in drug development, this compound represents a readily accessible scaffold for generating libraries of complex molecules and exploring new therapeutic avenues, particularly in the synthesis of heterocyclic systems and potential enzyme inhibitors. A thorough understanding of its properties and reactivity, as detailed in this guide, is the first step toward unlocking its full scientific potential.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 287267, this compound. Available at: [Link]

-

AK Lectures (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 118222145, Ethyl 4-methoxyphenyl-4-oxobutanoate. Available at: [Link]

-

Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. Available at: [Link]

-

Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15. Available at: [Link]

-

Soto-Zarazúa, G., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6794. Available at: [Link]

-

Nishiwaki, N. (2016). Mastering β-keto esters. ResearchGate. Available at: [Link]

-

BYJU'S (n.d.). Claisen Condensation Mechanism. Available at: [Link]

-

L.S. College, Muzaffarpur (2020). Claisen condensation. Available at: [Link]

-

The Claisen Condensation (n.d.). University of Babylon. Available at: [Link]

-

Soderberg, T. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2736729, Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate. Available at: [Link]

-

LibreTexts Chemistry (2024). 23.7: The Claisen Condensation Reaction. Available at: [Link]

-

Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis (n.d.). Wat-Med. Available at: [Link]

Sources

- 1. This compound | C13H14O5 | CID 287267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. aklectures.com [aklectures.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. biosynth.com [biosynth.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (CAS: 35322-20-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, registered under CAS number 35322-20-4, is a multifaceted organic compound of significant interest within the realms of pharmaceutical research and synthetic chemistry. Its structure, incorporating a β-diketone moiety, an ethyl ester, and a methoxy-substituted aromatic ring, renders it a versatile precursor for the synthesis of a variety of heterocyclic compounds and complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, methodologies for its synthesis and characterization, and essential safety information, designed to empower researchers in leveraging this compound's full potential.

Molecular and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

Key Identifiers

| Identifier | Value |

| CAS Number | 35322-20-4 |

| IUPAC Name | This compound[1] |

| Synonyms | Ethyl 3-(4-methoxybenzoyl)pyruvate, Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutyrate |

| Molecular Formula | C₁₃H₁₄O₅[2] |

| Molecular Weight | 250.25 g/mol [2] |

| InChI Key | JHWYUCIVJQZDEF-UHFFFAOYSA-N[2] |

| SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OC[1] |

Physical Properties

The physical state and properties of a compound dictate its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Appearance | Solid | [2] |

| Melting Point | 52-57 °C | [2] |

| Flash Point | > 110 °C (> 230 °F) | [2] |

| Topological Polar Surface Area | 69.7 Ų | [1] |

| LogP (predicted) | 1.8 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bonds | 6 | [1] |

Synthesis and Purification: A Methodological Approach

The synthesis of this compound is most effectively achieved through a crossed Claisen condensation reaction. This method is a cornerstone of carbon-carbon bond formation in organic synthesis.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a robust method for the synthesis of the title compound, emphasizing the rationale behind each step to ensure reproducibility and high purity.

Materials:

-

4'-Methoxyacetophenone

-

Diethyl oxalate

-

Sodium ethoxide (solid or freshly prepared)

-

Absolute ethanol

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The use of absolute ethanol and a drying tube is critical to prevent the hydrolysis of the base and the ester reactants, which would lead to unwanted side products.

-

Addition of Reactants: To the stirred solution of sodium ethoxide, add a solution of 4'-methoxyacetophenone (1 equivalent) and diethyl oxalate (1.2 equivalents) in absolute ethanol dropwise at room temperature. A slight excess of diethyl oxalate is used to ensure complete consumption of the ketone.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The heating provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.

-

Workup: After cooling the reaction mixture to room temperature, pour it into a beaker containing ice and water. Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 2-3. This step protonates the enolate intermediate and precipitates the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure to yield the crude product. The crude solid can be purified by recrystallization from ethanol to afford the pure this compound as a solid. Recrystallization is a self-validating purification technique; the formation of well-defined crystals is indicative of high purity.

Characterization and Analytical Protocols

Melting Point Determination

The melting point is a crucial parameter for assessing the purity of a crystalline solid. A sharp melting point range close to the literature value indicates high purity.

Protocol:

-

Sample Preparation: Place a small amount of the dried, purified compound on a clean, dry watch glass. Finely powder the sample with a spatula.

-

Capillary Loading: Tap the open end of a melting point capillary tube into the powdered sample to introduce a small amount of the solid. Tap the sealed end of the capillary on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

-

Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 10-15 °C below the expected melting point (52-57 °C). Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Solubility Profile

A qualitative assessment of solubility in common laboratory solvents is essential for designing reaction conditions, purification strategies, and for biological assays.

Protocol:

-

Solvent Selection: Prepare a set of test tubes, each containing 1 mL of a different solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Sample Addition: To each test tube, add approximately 10 mg of this compound.

-

Observation: Agitate the tubes and observe the solubility at room temperature. Note whether the compound is soluble, partially soluble, or insoluble. For partially soluble samples, gentle warming can be applied to assess temperature-dependent solubility.

Spectroscopic Characterization

Spectroscopic data provides irrefutable evidence for the structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methoxy group (a singlet), the methylene protons, and the aromatic protons. The chemical shifts and coupling constants will be characteristic of the molecule's electronic environment.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the ester and ketones, the aromatic carbons, and the aliphatic carbons of the ethyl and methoxy groups. A ¹³C NMR spectrum is available on PubChem.[1]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Expected key peaks include:

-

Strong C=O stretching vibrations for the ester and ketone groups (typically in the range of 1650-1750 cm⁻¹).

-

C-O stretching vibrations for the ester and ether linkages.

-

C-H stretching vibrations for the aromatic and aliphatic components. A vapor phase IR spectrum is available on SpectraBase.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (250.25 g/mol ). Characteristic fragment ions are expected from the cleavage of the ester and ketone functionalities. GC-MS data is available from the NIST Mass Spectrometry Data Center.[1]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical compound.

Hazard Identification

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling and Personal Protective Equipment (PPE)

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2]

-

Avoid inhalation of dust and contact with skin and eyes.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Recommended storage temperature is between 2-8°C for long-term stability.

-

Keep away from strong oxidizing agents.

Conclusion

This compound is a valuable building block in organic synthesis with well-defined physical and chemical properties. This guide provides a comprehensive framework for its synthesis, purification, characterization, and safe handling. By understanding the principles behind the experimental protocols and adhering to safety guidelines, researchers can effectively utilize this compound in their scientific endeavors.

References

-

This compound | C13H14O5 | CID 287267 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

-

New J. Chem Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

-

Table of Contents - The Royal Society of Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Nomenclature and Identification of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, precise communication is paramount. The unambiguous identification of a chemical entity is the foundation upon which reproducible and reliable scientific work is built. This guide provides a comprehensive overview of the synonyms, systematic names, and registry identifiers for the compound Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate . As a Senior Application Scientist, my objective is to offer not just a list of names, but a deeper understanding of the nomenclature to aid in literature searches, database queries, and clear scientific communication.

Core Chemical Identity

The primary structure of the molecule is a butanoate chain with two oxo groups at positions 2 and 4, an ethyl ester, and a 4-methoxyphenyl substituent at the 4-position. This specific arrangement of functional groups gives rise to its systematic name and is the basis for its various synonyms.

International Union of Pure and Applied Chemistry (IUPAC) Name

The most systematic and universally recognized name for this compound is This compound .[1] This name precisely describes the molecular structure:

-

ethyl : Refers to the ethyl ester group (-OCH2CH3).

-

4-(4-methoxyphenyl) : Indicates a phenyl group with a methoxy substituent at its fourth carbon, which is attached to the fourth carbon of the butanoate chain.

-

2,4-dioxo : Specifies the presence of two ketone functional groups at the second and fourth positions of the butanoate chain.

-

butanoate : Denotes a four-carbon ester chain.

Understanding the IUPAC name is crucial as it provides a definitive structural description, eliminating ambiguity.

Common Synonyms and Trivial Names

In scientific literature and chemical catalogs, compounds are often referred to by a variety of synonyms. This can be due to historical naming conventions, supplier-specific nomenclature, or names that emphasize a particular structural feature. For this compound, several synonyms are in common use.

Structurally Descriptive Synonyms

These names, while not strictly following IUPAC rules, still provide a clear indication of the molecule's structure.

-

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutyrate : This is a common and intuitive synonym where "butyrate" is used in place of "butanoate".[1]

-

Ethyl 3-(4-methoxybenzoyl)pyruvate : This name highlights the pyruvate core of the molecule.[1]

-

Ethyl 4-methoxy-a,g-dioxo-benzenebutanoate : This synonym uses Greek letters to denote the positions of the oxo groups.[1]

-

Benzenebutanoic acid, 4-methoxy-.alpha.,.gamma.-dioxo-, ethyl ester : This name treats the compound as a derivative of benzenebutanoic acid.[1]

Supplier and Database Identifiers

It is common for chemical suppliers and databases to assign their own identifiers or use variations in naming. Some of these include:

It is important to recognize these as they are frequently encountered when sourcing the chemical or searching in specific databases.

Registry Numbers and Identifiers

To overcome the challenges of varied nomenclature, several organizations maintain databases that assign a unique and constant identifier to each chemical substance.

CAS Registry Number

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for this compound is 35322-20-4 .[1] This number is a reliable and unambiguous identifier that is widely used in scientific literature, patents, and regulatory documents.

Other Database Identifiers

Other important identifiers include:

These identifiers are crucial for cross-referencing information across different databases and online resources.

Summary of Identifiers

For quick reference, the following table summarizes the key names and identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 35322-20-4 |

| PubChem CID | 287267 |

| Common Synonym 1 | Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutyrate |

| Common Synonym 2 | Ethyl 3-(4-methoxybenzoyl)pyruvate |

| ChEMBL ID | CHEMBL1814517 |

Visualization of Nomenclature Relationships

The following diagram illustrates the relationship between the core chemical structure and its various identifiers.

Caption: Relationship between the core chemical and its nomenclature.

Conclusion

A thorough understanding of the various synonyms and identifiers for this compound is essential for any scientist working with this compound. By utilizing the IUPAC name for formal communication and the CAS Registry Number for database searches, researchers can ensure clarity and accuracy in their work. This guide serves as a foundational reference to navigate the complexities of chemical nomenclature and to facilitate more effective research and development.

References

-

PubChem. This compound. [Link]

Sources

Spectroscopic data for Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (NMR, IR, MS).

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate

Introduction

This compound is a β-keto ester, a class of organic compounds pivotal in synthetic chemistry and drug discovery.[1][2] Its structure, featuring a 4-methoxyphenyl group attached to a dioxobutanoate chain, presents a unique combination of functional groups including an aromatic ring, an ether, a ketone, and an ester. This molecular architecture makes it a valuable intermediate for synthesizing more complex molecules.[2]

Accurate structural elucidation and purity assessment are paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides a detailed analysis of the spectroscopic data for this compound, offering insights into the interpretation of its spectra and the experimental protocols for data acquisition.

Molecular Structure and Properties:

-

Appearance: Solid

-

Melting Point: 52-57 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework of a molecule. For a β-keto ester like this compound, NMR is crucial for confirming the connectivity of atoms and for studying the dynamic process of keto-enol tautomerism.[1]

Keto-Enol Tautomerism

A key characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers.[1] This equilibrium is influenced by factors such as solvent and temperature. The enol form is stabilized by conjugation and intramolecular hydrogen bonding. While the diketo form is typically predominant, the presence of the enol tautomer can lead to additional signals in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The expected signals for the primary keto form are detailed below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~6.95 | Doublet | 2H | Ar-H (ortho to -OCH₃) |

| ~4.30 | Quartet | 2H | -O-CH₂-CH₃ |

| ~3.90 | Singlet | 3H | -OCH₃ |

| ~3.80 | Singlet | 2H | -CO-CH₂-CO- |

| ~1.35 | Triplet | 3H | -O-CH₂-CH₃ |

Note: The exact chemical shifts can vary based on the solvent and spectrometer frequency. The methylene protons (-CO-CH₂-CO-) may appear as a singlet or a more complex pattern depending on the specific tautomeric equilibrium and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The PubChem database lists ¹³C NMR spectral data for this compound.[3]

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | Ar-C=O (Ketone) |

| ~188.0 | -CO-CH₂-CO- (Ester-side C=O) |

| ~164.0 | -O-C=O (Ester Carbonyl) |

| ~161.0 | Ar-C (para to C=O, attached to -OCH₃) |

| ~131.0 | Ar-C (ortho to C=O) |

| ~127.0 | Ar-C (ipso, attached to C=O) |

| ~114.0 | Ar-C (ortho to -OCH₃) |

| ~63.0 | -O-CH₂-CH₃ |

| ~56.0 | -OCH₃ |

| ~48.0 | -CO-CH₂-CO- |

| ~14.0 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify functional groups based on their characteristic vibrational frequencies.[1] The IR spectrum of this compound will display absorption bands corresponding to its ester, ketone, ether, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1740-1720 | C=O Stretch | Ester Carbonyl |

| ~1680 | C=O Stretch | Aryl Ketone Carbonyl |

| ~1600, ~1510 | C=C Stretch | Aromatic Ring |

| ~1260 | C-O Stretch | Aryl Ether (asymmetric) |

| ~1170 | C-O Stretch | Ester |

| ~1030 | C-O Stretch | Aryl Ether (symmetric) |

The presence of two distinct carbonyl groups in a β-relationship can lead to complex absorption patterns in the C=O stretching region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. The NIST Mass Spectrometry Data Center provides GC-MS data for this molecule.[3] Fragmentation in β-keto esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[5][6]

-

Molecular Ion (M⁺•): m/z 250, corresponding to the molecular formula C₁₃H₁₄O₅.

-

Major Fragment Ions:

| m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 177 | [M - C₄H₅O₂]⁺ | Loss of the ethyl pyruvate radical |

| 135 | [CH₃OC₆H₄CO]⁺ | α-cleavage, forming the stable 4-methoxybenzoyl cation (anisoyl cation) |

| 114 | [C₅H₆O₃]⁺• | |

| 77 | [C₆H₅]⁺ | Loss of -OCH₃ from the 4-methoxyphenyl ring fragment |

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential.

Protocol for NMR Spectroscopy Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).[1]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum using appropriate pulse sequences.

-

Protocol for IR Spectroscopy Analysis

-

Sample Preparation: As the compound is a solid, prepare a KBr (potassium bromide) pellet. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[1]

-

Instrument Setup:

-

Ensure the spectrometer is purged to minimize atmospheric interference.

-

Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.

-

-

Data Acquisition: Place the sample in the IR beam path and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent like ethyl acetate or dichloromethane.[7]

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.[7]

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: ~250 °C.

-

Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of ~280 °C.

-

Carrier Gas: Helium at a constant flow rate.[7]

-

-

MS Conditions:

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the compound and examine its mass spectrum for the molecular ion and characteristic fragment ions.

References

- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. Mass Spectra of β-Keto Esters. Available from: [Link]

-

The Royal Society of Chemistry. Table of Contents. Available from: [Link]

-

Canadian Science Publishing. Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

ACS Publications. Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society. Available from: [Link]

-

National Institutes of Health (NIH). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available from: [Link]

-

The Royal Society of Chemistry. New J. Chem Electronic Supplementary Information. Available from: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

-

PubChemLite. Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. Available from: [Link]

- Benchchem. Characterization of Ethyl 4-(4-butylphenyl)-4-oxobutanoate: A Comparative Guide to Analytical Techniques.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H14O5 | CID 287267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Biological Activity of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate and its Derivatives

Executive Summary

The 4-aryl-2,4-dioxobutanoic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive analysis of Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate and its derivatives, with a primary focus on their well-established role as HIV-1 integrase inhibitors. Furthermore, this document explores the expanding therapeutic potential of this chemical class, including their anticancer, antimicrobial, anti-inflammatory, and neuropharmacological properties. Through a detailed examination of the mechanisms of action, structure-activity relationships, and key experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Versatile 4-Aryl-2,4-dioxobutanoic Acid Scaffold

The 2,4-dioxobutanoic acid moiety, characterized by a diketo acid (DKA) functionality, has garnered significant attention in drug discovery due to its unique chemical properties and diverse biological activities.[1][2] The presence of the β-keto-enol tautomerism and the ability to chelate metal ions are central to the primary mechanism of action for many of its biological effects. This compound, the focus of this guide, embodies this versatile scaffold, featuring a methoxy-substituted aromatic ring that influences its pharmacokinetic and pharmacodynamic properties. This guide will systematically dissect the multifaceted biological profile of this compound and its analogues.

Antiviral Activity: Potent Inhibition of HIV-1 Integrase

The most extensively documented biological activity of the 4-aryl-2,4-dioxobutanoic acid class is their potent inhibition of the Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN).[3] This viral enzyme is essential for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome.[4][5]

Mechanism of Action: Metal Chelation in the Integrase Active Site

HIV-1 integrase is a metalloenzyme that requires two divalent magnesium ions (Mg²⁺) within its catalytic core for its enzymatic function.[6][7] The 4-aryl-2,4-dioxobutanoic acid derivatives, including this compound, function as integrase strand transfer inhibitors (INSTIs).[4][8] Their mechanism of action is predicated on the ability of the diketo acid moiety to chelate these essential Mg²⁺ ions in the enzyme's active site.[6][8][9] This chelation effectively sequesters the metal cofactors, thereby inactivating the enzyme and preventing the strand transfer step of viral DNA integration into the host genome.[4][9]

Structure-Activity Relationship (SAR)

The antiviral potency of 4-aryl-2,4-dioxobutanoic acid derivatives is significantly influenced by the nature of the substituent on the aromatic ring. While direct SAR studies on the 4-methoxy group of the title compound are not extensively detailed in the available literature, general principles for this class of inhibitors can be inferred. The electronic properties of the aryl substituent can modulate the acidity of the enolic proton and the chelating ability of the diketo moiety. Furthermore, the steric and hydrophobic characteristics of the aryl group and its substituents play a crucial role in the binding affinity to the integrase enzyme.[10][11] The ethyl ester functionality also contributes to the overall lipophilicity and cell permeability of the molecule.

It is important to note that this class of compounds has also been investigated for activity against other viruses. For instance, certain 4-substituted 2,4-dioxobutanoic acids have demonstrated inhibitory activity against the influenza virus by targeting its cap-dependent endonuclease.[1]

Anticancer Potential: Induction of Apoptosis

Emerging evidence suggests that derivatives of 4-aryl-2,4-dioxobutanoic acids possess cytotoxic activity against various cancer cell lines.[2] The primary mechanism underlying this anticancer effect appears to be the induction of apoptosis, or programmed cell death.[12][13]

Mechanistic Insights: Triggering the Apoptotic Cascade

While the precise molecular targets are still under investigation, it is hypothesized that these compounds may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. This can involve the activation of key executioner enzymes like caspases, which are responsible for the biochemical and morphological changes associated with apoptosis.[13][14] The ability of some derivatives to induce cell cycle arrest, for example in the G0/G1 phase, further contributes to their antiproliferative effects.[2]

In Vitro HIV-1 Integrase Inhibition Assay

This protocol is based on scintillation proximity assay (SPA) principles to measure the strand transfer activity of HIV-1 integrase. [4][9]

-

Complex Assembly: Immobilize a biotinylated oligonucleotide corresponding to the HIV-1 long terminal repeat (LTR) donor DNA onto streptavidin-coated SPA beads.

-

Enzyme Binding: Incubate the DNA-coated beads with recombinant HIV-1 integrase in the presence of a suitable buffer and divalent cations (Mg²⁺).

-

Inhibitor Addition: Add varying concentrations of the test compound (this compound) to the reaction mixture.

-

Strand Transfer Reaction: Initiate the strand transfer reaction by adding a radiolabeled target DNA substrate.

-

Detection: Measure the incorporation of the radiolabeled target DNA into the donor DNA via scintillation counting.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the strand transfer activity by 50%.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. [2][7][10][15][16]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. [16]4. Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [1][3][6][8][17]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their well-established mechanism as HIV-1 integrase inhibitors through metal chelation provides a solid foundation for the development of novel antiretroviral agents. Furthermore, the emerging data on their anticancer, antimicrobial, anti-inflammatory, and neuropharmacological properties highlight the vast therapeutic potential of this scaffold.

Future research should focus on:

-

Lead Optimization: Systematic modification of the aryl ring and the butanoate chain to enhance potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: In-depth investigation of the molecular pathways underlying the anticancer, anti-inflammatory, and neuropharmacological effects.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of lead compounds.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Development of computational models to predict the biological activity of new derivatives and guide future synthesis efforts.

The continued exploration of the 4-aryl-2,4-dioxobutanoic acid scaffold holds significant promise for the discovery of novel and effective therapeutic agents for a wide range of human diseases.

References

- Investigating the Role of Metal Chelation in HIV-1 Integrase Strand Transfer Inhibitors. (n.d.).

-

Tomassini, J. E., et al. (1996). Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. Antimicrobial Agents and Chemotherapy, 40(5), 1304–1307. [Link]

-

Sper-whitis, G. L., et al. (2012). Probing chelation motifs in HIV integrase inhibitors. Proceedings of the National Academy of Sciences, 109(8), 2811-2816. [Link]

-

(Figure 1). The stirred solution is immersed in an ice bath, cooling the internal temperature to 0 °C, and - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Wai, J. S., et al. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Journal of Medicinal Chemistry, 43(26), 4923–4926. [Link]

-

de Castro, A. A., et al. (2014). Molecular Features Related to HIV Integrase Inhibition Obtained from Structure- and Ligand-Based Approaches. International Journal of Molecular Sciences, 15(1), 830-851. [Link]

-

Hazuda, D. J., et al. (1997). HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase. Proceedings of the National Academy of Sciences, 94(25), 13697–13702. [Link]

-

Tounta, V., et al. (2007). Synthesis, Antioxidant and Anti-inflammatory Activity of Novel Aryl-acetic and Aryl-hydroxamic Acids. Medicinal Chemistry, 3(1), 73-82. [Link]

-

Esposito, F., & Tramontano, E. (2008). Raltegravir: molecular basis of its mechanism of action. Current HIV Research, 6(5), 388–396. [Link]

- 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. (n.d.).

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Kourounakis, A. P., et al. (2007). Antioxidant and anti-inflammatory activity of aryl-acetic and hydroxamic acids as novel lipoxygenase inhibitors. Journal of Pharmacy and Pharmacology, 59(9), 1269–1276. [Link]

-

Yu, S., et al. (2019). 2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside Exerts a Neuroprotective Effect through Regulation of Energy Homeostasis and O-GlcNAcylation. Neurochemical Research, 44(9), 2136–2147. [Link]

-

Kaur, S., et al. (2022). Gut Microbiome-Related Anti-Inflammatory Effects of Aryl Hydrocarbon Receptor Activation on Inflammatory Bowel Disease. International Journal of Molecular Sciences, 23(23), 14787. [Link]

-

Evaluation of New Derivatives of 2,4-dioxobutanoic Acid Salts in Behavioral Studies of Laboratory Animals. (n.d.). OUCI. Retrieved from [Link]

-

Wang, Z., et al. (2010). Pharmacophore and structure-activity relationships of integrase inhibition within a dual inhibitor scaffold of HIV reverse transcriptase and integrase. Bioorganic & Medicinal Chemistry, 18(12), 4202–4211. [Link]

-

Liu, Y., et al. (2022). Novel Antiviral Activity of Ethyl 3-Hydroxyhexanoate Against Coxsackievirus B Infection. Frontiers in Microbiology, 13, 856513. [Link]

-

Mogilaiah, K., et al. (2007). Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives. Indian Journal of Chemistry - Section B, 46B(4), 698-702. [Link]

-

Microwave-Assisted Claisen-Schmidt Condensation Reaction of Ethyl p-methoxycinnamate to Synthesize p-Methoxystyryl Ketone Derivatives and Evaluate Anti-inflammatory Activity of Synthetic Products. (2020). ResearchGate. [Link]

-

Ethyl 4-methoxyphenyl-4-oxobutanoate. (n.d.). PubChem. Retrieved from [Link]

-

The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. [Link]

-

Pistritto, G., et al. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging, 8(4), 603–619. [Link]

-

Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. (n.d.). PubChem. Retrieved from [Link]

-

5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. (2022). MDPI. [Link]

-

Witkin, J. M., & Barrett, J. E. (2024). ANXIOLYTICS: Origins, drug discovery, and mechanisms. Pharmacology Biochemistry and Behavior, 239, 173858. [Link]

-

Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products. (2023). Frontiers in Pharmacology, 14, 1269399. [Link]

-

Bhowmik, A., et al. (2013). diphenyl-3,3'-diindolylmethane: a potent compound induces apoptosis in breast cancer cells by inhibiting EGFR pathway. PLoS One, 8(3), e59798. [Link]

-

8-Methoxypeucedanin: Evaluation of Anxiolytic Effects and Modulation of Neuronal Activity Related Genes in a Zebrafish Anxiety Mode. (2021). MDPI. [Link]

-

De Luca, L., et al. (2011). 2-hydroxy-4-oxobut-2-enoic acid as a prototype to develop dual inhibitors of HIV-1 integration process. Antiviral Research, 92(1), 102–107. [Link]

-

Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022). AIP Conference Proceedings, 2390(1), 020007. [Link]

-

Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. (2014). ResearchGate. [Link]

-

compounds; annotated; 1st LUC. (2019). bioRxiv. [Link]

-

van der Mey, D., et al. (2016). Pharmacodynamic response profiles of anxiolytic and sedative drugs. British Journal of Clinical Pharmacology, 82(5), 1307–1318. [Link]

-

Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells. (2022). MDPI. [Link]

-

Synthesis, Biological Evaluation, and Molecular Docking of Novel Azolylhydrazonothiazoles as Potential Anticancer Agents. (2023). ACS Omega, 8(37), 33866–33880. [Link]

-

Structure of acefylline. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. texaschildrens.org [texaschildrens.org]

- 3. grokipedia.com [grokipedia.com]

- 4. HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. protocols.io [protocols.io]

- 7. atcc.org [atcc.org]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neuroscigroup.us [neuroscigroup.us]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. rr-asia.woah.org [rr-asia.woah.org]

The Aryl Dioxobutanoate Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Senior Application Scientist

Abstract

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual driver of innovation in medicinal chemistry. Within the vast landscape of organic scaffolds, the aryl dioxobutanoate core has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a spectrum of biological targets. This technical guide provides a comprehensive exploration of the therapeutic potential of aryl dioxobutanoates, delving into their synthesis, mechanisms of action, and diverse applications in oncology, inflammation, and infectious diseases. We will dissect the intricate interplay between their structural features and biological activity, with a particular focus on their role as modulators of the Aryl Hydrocarbon Receptor (AhR). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable insights to harness the full potential of this promising class of compounds.

Introduction: The Rise of a Versatile Scaffold

Aryl dioxobutanoates, characterized by an aromatic ring linked to a 2,4-dioxobutanoic acid or ester moiety, represent a class of β-dicarbonyl compounds that have garnered significant attention in drug discovery. Their inherent chemical features, including keto-enol tautomerism and the ability to participate in various chemical transformations, make them attractive starting points for the synthesis of diverse heterocyclic systems.[1] The 2,4-diketo ester is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic drugs.[1] This guide will illuminate the journey of aryl dioxobutanoates from versatile synthetic intermediates to potent therapeutic candidates.

Synthetic Strategies: Accessing the Aryl Dioxobutanoate Core

The facile synthesis of aryl dioxobutanoates is a key factor contributing to their widespread investigation. A common and efficient method involves the Claisen condensation of an aryl methyl ketone with a dialkyl oxalate. This reaction is typically base-catalyzed and provides a straightforward route to the core scaffold.

Experimental Protocol: General Synthesis of Ethyl 4-Aryl-2,4-dioxobutanoates

-

Reaction Setup: To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add the desired aryl methyl ketone (1.0 equivalent) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the resulting mixture, add diethyl oxalate (1.2 equivalents) dropwise, maintaining the temperature at 0°C.

-

Reaction Progression: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured into ice-cold dilute hydrochloric acid (1 M) to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired ethyl 4-aryl-2,4-dioxobutanoate.

It is noteworthy that these ethyl 2,4-dioxobutanoates predominantly exist in their enol form due to the formation of a stable internal hydrogen bond.[1] This structural feature is crucial for their biological activity and subsequent chemical modifications.

Therapeutic Applications and Mechanisms of Action

The therapeutic landscape of aryl dioxobutanoates is broad, with compelling evidence supporting their potential in several key disease areas.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a priority. Certain N-arylamides of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, derived from aryl dioxobutanoates, have demonstrated pronounced anti-inflammatory activity with low toxicity.[2]

Mechanism of Action: While the precise mechanisms are still under investigation, a prominent hypothesis involves the modulation of inflammatory pathways through the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[3] Upon binding to ligands, the AhR translocates to the nucleus and influences the expression of genes involved in inflammation.[4] Aryl dioxobutanoates, due to their aromatic nature, are potential ligands for the AhR, acting as selective AhR modulators (SAhRMs) to either activate or inhibit receptor activity in a tissue-specific manner.[5][6] This selective modulation can lead to a dampening of the inflammatory cascade.

Anticancer Potential

The deregulation of cellular signaling pathways is a cornerstone of cancer development. Aryl dioxobutanoates and their derivatives have shown promise as anticancer agents, with some compounds exhibiting cytotoxic effects against various cancer cell lines.

Mechanism of Action: A key target in this context is the Aryl Hydrocarbon Receptor (AhR), which is increasingly recognized as a therapeutic target in oncology.[7][8] The AhR signaling pathway is complex and can have both pro- and anti-tumorigenic effects depending on the cellular context and the nature of the activating ligand.[9] Aryl dioxobutanoates, as potential SAhRMs, can be designed to selectively activate or antagonize AhR signaling in cancer cells, leading to cell cycle arrest, apoptosis, or sensitization to other anticancer therapies.[6]

For instance, some studies suggest that AhR agonists can induce the expression of xenobiotic-metabolizing enzymes, which can, in some cases, lead to the metabolic activation of pro-carcinogens, but in other contexts, can promote the detoxification of harmful substances.[4] Conversely, AhR antagonists are being explored to block the pro-tumorigenic effects of certain endogenous or environmental AhR ligands.[9] The ability of aryl dioxobutanoates to be chemically modified allows for the fine-tuning of their interaction with the AhR, offering a promising avenue for the development of targeted cancer therapies.

Diagram: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR).

Antimicrobial and Antiviral Activities

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Certain derivatives of aryl dioxobutanoates have exhibited promising activity against both bacteria and viruses. For example, some β-aryl-δ-iodo-γ-lactones, which can be synthesized from aryl precursors, have shown bactericidal activity.[10][11] Furthermore, 4-substituted 2,4-dioxobutanoic acid derivatives have been identified as inhibitors of the influenza virus polymerase acidic (PA) endonuclease.[12]

Mechanism of Action: The antimicrobial mechanisms of aryl dioxobutanoates are likely diverse. In bacteria, they may disrupt cell membrane integrity or interfere with essential metabolic pathways.[11] In the context of antiviral activity, the inhibition of viral enzymes, such as the influenza PA endonuclease, is a well-defined mechanism that prevents viral replication.[12]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of aryl dioxobutanoates and their biological activity is crucial for rational drug design.[13]

Table 1: Key Structural Modifications and Their Impact on Biological Activity

| Modification | Impact on Activity | Rationale |

| Substitution on the Aryl Ring | Can significantly modulate potency and selectivity. Electron-withdrawing or electron-donating groups can alter the electronic properties and binding affinity to the target. | Fine-tunes the interaction with the binding pocket of the target protein, such as the AhR. |

| Modification of the Carboxylic Acid/Ester | Conversion to amides or other functional groups can enhance activity and improve pharmacokinetic properties. | Alters solubility, cell permeability, and metabolic stability. |

| Introduction of Heterocyclic Moieties | Cyclization of the dioxobutanoate chain can lead to novel heterocyclic compounds with distinct biological profiles. | Creates rigidified structures that may have higher affinity and selectivity for specific targets.[1] |

Future Directions and Conclusion

Aryl dioxobutanoates represent a highly versatile and promising scaffold in medicinal chemistry. Their straightforward synthesis, coupled with their ability to modulate key biological targets like the Aryl Hydrocarbon Receptor, positions them as attractive candidates for the development of novel therapeutics. Future research should focus on:

-

Elucidating detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets at the molecular level is essential.

-

Expanding the chemical space: The synthesis and screening of a wider range of derivatives will likely uncover new therapeutic applications.

-

Optimizing pharmacokinetic properties: Improving the drug-like properties of lead compounds will be crucial for their successful clinical translation.

References

-

4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Safe, S., & Jayaraman, A. (2020). Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs). International Journal of Molecular Sciences, 21(18), 6654. [Link]

-

Safe, S., & Jayaraman, A. (2020). Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs). International Journal of Molecular Sciences, 21(18), 6654. [Link]

-

Carbonyl Compounds for Revolutionary Therapeutic Applications. (2025). Patsnap. Retrieved January 21, 2026, from [Link]

-

Rossegger, E., & Slugovc, C. (2023). From β-Dicarbonyl Chemistry to Dynamic Polymers. Chemical Reviews. [Link]

-

Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Safe, S., & Jayaraman, A. (2018). Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies. Current opinion in toxicology, 10, 48–54. [Link]

-

Zalesov, V. V., Kataev, S. S., Pulina, N. A., & Kovylyaeva, N. V. (2002). 4‐Aryl‐2,4‐dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. ChemInform, 33(52). [Link]

-

Synthesis and Biological Activity of 4-ARYL-2-[(2-OXO-1,2-Diphenylethylidene)-Hydrazinyl]-4-Oxobut-2-Enoic-Acid Amides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of medicinal chemistry, 43(1), 123–127. [Link]

-

Synthesis and anti-inflammatory activity of N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Cmoch, P., et al. (2020). Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes. Biomolecules, 10(12), 1594. [Link]

-

Grinev, V. S., et al. (2020). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry, 13(11), 7863-7875. [Link]

-

Vogel, C. F. A., & Wu, D. (2014). The Roles of Aryl Hydrocarbon Receptor in Immune Responses. Current opinion in toxicology, 1, 86–94. [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 21, 2026, from [Link]

-

SAR of Arylalkanoic Acids. (n.d.). Pharmacy 180. Retrieved January 21, 2026, from [Link]

-

Madureira, D., et al. (2020). Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor. Foods, 9(8), 1087. [Link]

-

Evaluation of New Derivatives of 2,4-dioxobutanoic Acid Salts in Behavioral Studies of Laboratory Animals. (n.d.). OUCI. Retrieved January 21, 2026, from [Link]

-

Beedanagari, S. R. (2016). The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals. Journal of environmental and public health, 2016, 2834937. [Link]

-

Al-Zoubi, R. M., et al. (2024). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Molecules, 29(1), 96. [Link]

-

Campagna, R., et al. (2018). Binding Mode and Structure-Activity Relationships of ITE as an Aryl Hydrocarbon Receptor (AhR) Agonist. ChemMedChem, 13(3), 251-257. [Link]

-

Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621–627. [Link]

-

Al-Hiari, Y. M., et al. (2008). Structure-activity relationships for a novel series of dopamine D2-like receptor ligands based on N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of medicinal chemistry, 51(20), 6515–6526. [Link]

-

Cmoch, P., et al. (2020). Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes. Biomolecules, 10(12), 1594. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 13. pharmacy180.com [pharmacy180.com]

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate: A Comprehensive Technical Guide on its Synthesis, Chemical Behavior, and Significance in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, a seemingly unassuming chemical entity, holds a significant position in the landscape of medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of this α,γ-diketoester, from its fundamental synthesis and rich chemical reactivity to its pivotal role as a versatile scaffold in the development of therapeutic agents. We will delve into the intricacies of its discovery through the lens of classical organic reactions, elucidate its crucial function as a pharmacophore in the design of HIV-1 integrase inhibitors, and explore its utility as a precursor for a diverse range of bioactive heterocyclic compounds. This document serves as a comprehensive resource, offering not only a historical and mechanistic understanding but also detailed experimental protocols and insights into the broader therapeutic potential stemming from this core chemical structure.

Introduction: The Emergence of a Key Synthetic Building Block

The discovery and utility of this compound are intrinsically linked to the foundational principles of organic synthesis, specifically the Claisen condensation reaction. This powerful carbon-carbon bond-forming reaction allows for the construction of β-keto esters, which are themselves highly valuable synthetic intermediates.[1][2] The synthesis of this compound is a classic example of a crossed Claisen condensation, where an ester with α-hydrogens (in this case, derived from 4'-methoxyacetophenone) reacts with an ester that cannot form an enolate (diethyl oxalate), providing a controlled and efficient route to the desired 2,4-dioxobutanoate structure.[3][4]

While its initial discovery may have been rooted in the exploration of fundamental organic reactions, the true significance of this compound came to light with the burgeoning field of antiviral research, particularly in the fight against the Human Immunodeficiency Virus (HIV).

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 35322-20-4 | [5] |

| Molecular Formula | C₁₃H₁₄O₅ | [5] |

| Molecular Weight | 250.25 g/mol | [5] |

| Appearance | Yellow solid | [6] |

| Melting Point | 52-57 °C | |

| Topological Polar Surface Area | 69.7 Ų | [5] |

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet and a triplet), the methoxy group (a singlet), the aromatic protons of the 4-methoxyphenyl ring (two doublets), and the methylene protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the two carbonyl carbons of the dioxo functionality, the ester carbonyl, the carbons of the aromatic ring, the methoxy carbon, the methylene carbon, and the carbons of the ethyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups.[5]

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the synthesis of this compound is the Claisen condensation of 4'-methoxyacetophenone with diethyl oxalate in the presence of a strong base.[6] This reaction provides a direct route to the desired α,γ-diketoester scaffold.

Reaction Mechanism: The Claisen Condensation

The Claisen condensation proceeds through a series of well-defined steps:

-

Enolate Formation: A strong base, typically sodium ethoxide, abstracts an acidic α-proton from 4'-methoxyacetophenone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate.

-

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-keto ester product.

Step-by-Step Experimental Protocol

This protocol is a synthesized procedure based on general Claisen condensation methods for similar substrates.[4][8][9]

Materials:

-

4'-Methoxyacetophenone

-

Diethyl oxalate

-